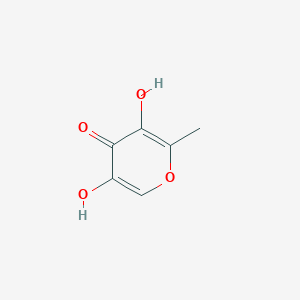
5-Hidroximaltol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry: It is used as an antioxidant in various chemical formulations to prevent oxidation and degradation of products.
Industry: It is used in the food and beverage industry as a flavoring agent and preservative due to its ability to enhance the stability and shelf life of products.
Mecanismo De Acción
5-Hydroxymaltol, also known as 3,5-Dihydroxy-2-methyl-4H-pyran-4-one, is a derivative of maltol . This compound has been found in various natural sources such as Penicillium echinulatum, toasted oak, and honeys from blue gum (Eucalyptus leucoxylon) and yellow box (Eucalyptus melliodora) .
Target of Action
The primary targets of 5-Hydroxymaltol are NF-κB , MAPKs , NRF2 , and HO-1 . These proteins play crucial roles in the regulation of inflammation and oxidative stress .
Mode of Action
5-Hydroxymaltol interacts with its targets to suppress inflammation and oxidative stress . It inhibits the production of nitric oxide (NO), tumor necrosis factor α (TNF-α), interleukin (IL)-1β, and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells . Furthermore, it suppresses LPS-induced nuclear translocation of NF-κB (p65) and mitogen-activated protein kinase activation .
Biochemical Pathways
5-Hydroxymaltol affects the NF-κB , MAPKs , and NRF2/HO-1 pathways . By suppressing the activation of NF-κB and MAPKs, it reduces inflammation . Additionally, it increases the expression of NRF2 and HO-1, which are involved in the cellular response to oxidative stress .
Pharmacokinetics
Its ability to suppress inflammation and oxidative stress suggests that it may have good bioavailability .
Result of Action
The action of 5-Hydroxymaltol results in the suppression of inflammation and oxidative stress . It reduces the production of pro-inflammatory molecules and enhances the expression of proteins that protect against oxidative stress .
Action Environment
The action of 5-Hydroxymaltol can be influenced by various environmental factors. For instance, it is derived from beetroot juice through Lactobacillus fermentation , suggesting that the presence of certain bacteria may enhance its production.
Análisis Bioquímico
Biochemical Properties
These compounds contain a pyran ring which bears a ketone
Cellular Effects
5-Hydroxymaltol has been shown to suppress inflammatory effects and oxidant stress in cells . It suppresses nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells . It also suppresses tumor necrosis factor α (TNF-α), interleukin (IL)-1β, and inducible nitric oxide synthase (iNOS) in the messenger RNA and protein levels in LPS-treated RAW 264.7 cells .
Molecular Mechanism
The molecular mechanism of 5-Hydroxymaltol involves the suppression of LPS-induced nuclear translocation of NF-κB (p65) and mitogen-activated protein kinase activation . Furthermore, 5-Hydroxymaltol reduces LPS-induced reactive oxygen species (ROS) production as well as increases nuclear factor erythroid 2–related factor 2 and heme oxygenase 1 expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Hydroxymaltol can be synthesized through various methods. One common method involves the fermentation of beetroot juice using Lactobacillus species. The fermentation process involves culturing the beetroot juice with Lactobacillus rhamnosus, which leads to the production of 5-Hydroxymaltol . The compound can then be isolated and purified using techniques such as nuclear magnetic resonance spectrometry.
Industrial Production Methods
In an industrial setting, the production of 5-Hydroxymaltol can be scaled up by optimizing the fermentation conditions. This includes controlling factors such as temperature, pH, and nutrient availability to maximize the yield of the compound. The use of bioreactors and continuous fermentation processes can further enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxymaltol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert 5-Hydroxymaltol into other derivatives with different functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents can be used for substitution reactions, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5-Hydroxymaltol can lead to the formation of carboxylic acids or aldehydes, while reduction can produce alcohols or other reduced derivatives.
Comparación Con Compuestos Similares
5-Hydroxymaltol can be compared with other similar compounds, such as:
Maltol: Both compounds are derivatives of pyranone, but 5-Hydroxymaltol has an additional hydroxyl group, which enhances its antioxidant properties.
Kojic Acid: Similar to 5-Hydroxymaltol, kojic acid is a pyranone derivative with antioxidant properties. kojic acid is primarily used in the cosmetic industry for its skin-lightening effects.
Chelidonic Acid: This compound shares structural similarities with 5-Hydroxymaltol but has different functional groups, leading to distinct chemical properties and applications.
Other similar compounds include pyromeconic acid, 5-Hydroxymaltol 3-O-beta-D-glucoside, demethoxycapillarisin, and capillarisin .
Propiedades
IUPAC Name |
3,5-dihydroxy-2-methylpyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-3-5(8)6(9)4(7)2-10-3/h2,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSNQLHKSUJJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148002 | |
| Record name | 5-Hydroxymaltol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Hydroxymaltol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1073-96-7 | |
| Record name | 3,5-Dihydroxy-2-methyl-4H-pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxymaltol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxymaltol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dihydroxy-2-methyl-4H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXYMALTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBQ2Q3Z4FR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Hydroxymaltol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184 - 184.5 °C | |
| Record name | 5-Hydroxymaltol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B89525.png)

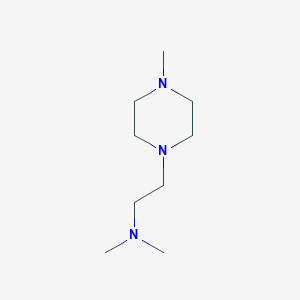
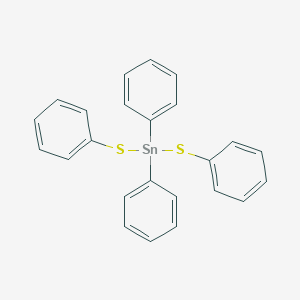
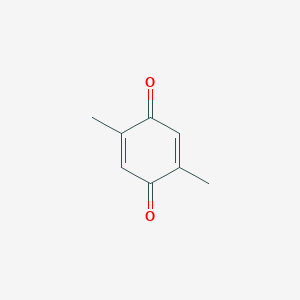
![Phenanthro[3,4-b]thiophene](/img/structure/B89531.png)
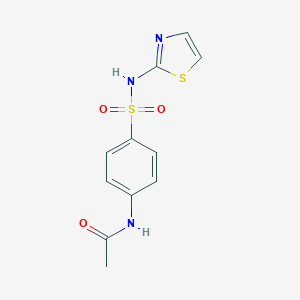
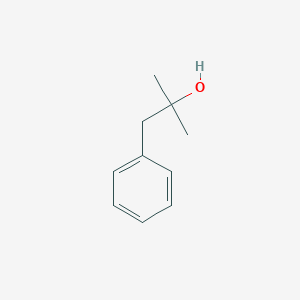
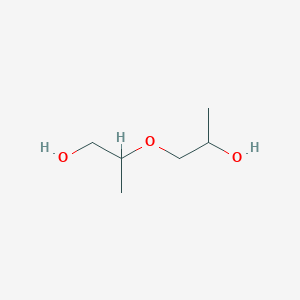

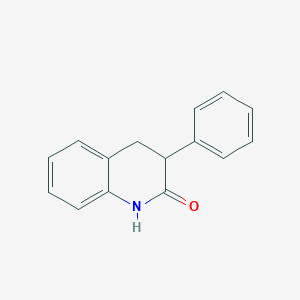
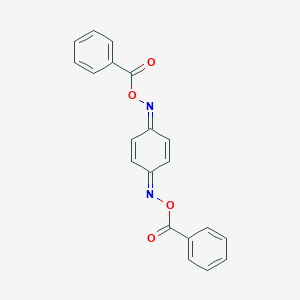
![5,10-[1,2]Benzenoarsanthrene](/img/structure/B89548.png)
